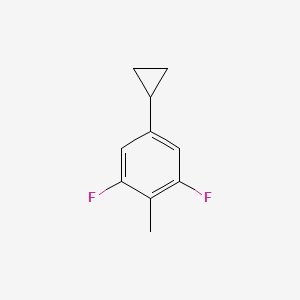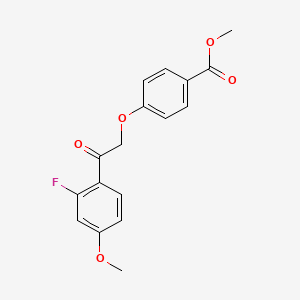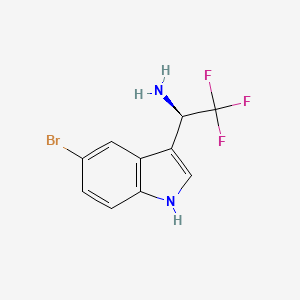
5-Cyclopropyl-1,3-difluoro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1,3-difluoro-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group, two fluorine atoms, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 5-Cyclopropyl-1,3-difluoro-2-methylbenzene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-1,3-difluoro-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-difluoro-methylbenzoic acid, while reduction could produce cyclopropyl-difluoro-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1,3-difluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-1,3-difluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropyl-2-methylbenzene: Does not contain fluorine atoms, affecting its electronic properties.
1,3-Difluoro-5-methylbenzene: Similar structure but with different substitution patterns.
Uniqueness
5-Cyclopropyl-1,3-difluoro-2-methylbenzene is unique due to the combination of its cyclopropyl group, fluorine atoms, and methyl group. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H10F2 |
|---|---|
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
5-cyclopropyl-1,3-difluoro-2-methylbenzene |
InChI |
InChI=1S/C10H10F2/c1-6-9(11)4-8(5-10(6)12)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
XKOOLORMNRFQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)C2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)








